Fura-PE3

platelet calcium signaling ratiometric calcium imaging indicator extrusion rate

Fura-PE3 (CAS 172890-83-4 as potassium salt; CAS 172890-84-5 as AM ester) is a zwitterionic, ratiometric fluorescent calcium indicator derived from the BAPTA-based chelator FF6. It was explicitly engineered to overcome the rapid cytosolic leakage and organellar compartmentalization that chronically compromise measurements made with the widely used polycarboxylate indicator Fura-2.

Molecular Formula C37H39N5O17
Molecular Weight 825.7 g/mol
Cat. No. B1227955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFura-PE3
Synonymsfura-PE3
PE3 compound
Molecular FormulaC37H39N5O17
Molecular Weight825.7 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(=O)O)C(=O)CCC2=CC(=C(C=C2)N(CC(=O)O)CC(=O)O)OCCOC3=C(C=C4C(=C3)C=C(O4)C5=NC=C(O5)C(=O)O)N(CC(=O)O)CC(=O)O
InChIInChI=1S/C37H39N5O17/c43-30(40-7-5-39(6-8-40)16-31(44)45)4-2-21-1-3-23(41(17-32(46)47)18-33(48)49)26(11-21)56-9-10-57-27-12-22-13-28(36-38-15-29(59-36)37(54)55)58-25(22)14-24(27)42(19-34(50)51)20-35(52)53/h1,3,11-15H,2,4-10,16-20H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55)
InChIKeyRPRUGAGGOHMOHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fura-PE3 Calcium Indicator: Leak-Resistant Ratiometric Probe for Extended Intracellular Ca²⁺ Measurements


Fura-PE3 (CAS 172890-83-4 as potassium salt; CAS 172890-84-5 as AM ester) is a zwitterionic, ratiometric fluorescent calcium indicator derived from the BAPTA-based chelator FF6 [1]. It was explicitly engineered to overcome the rapid cytosolic leakage and organellar compartmentalization that chronically compromise measurements made with the widely used polycarboxylate indicator Fura-2 [1][2]. Fura-PE3 retains excitation maxima at approximately 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-free) with an emission maximum at 505–510 nm, and a calcium dissociation constant (Kd) of approximately 145–146 nM—all nearly identical to Fura-2 [3]. The key structural distinction is a piperazine-containing propionic acid substituent at the 5' position of the BAPTA core, replacing the methyl group of Fura-2, which introduces a titratable tertiary amine that ionizes intracellularly to generate the zwitterionic species responsible for its superior cytosolic retention [2].

Why Fura-2 Cannot Substitute for Fura-PE3 in Extended or Aggregating-Cell Calcium Assays


Although Fura-2 and Fura-PE3 share essentially identical calcium-binding affinity (Kd ≈ 145 nM) and spectral profiles, Fura-2 is a tetracarboxylate anion that is actively extruded from cells by organic anion transporters and sequestered into intracellular organelles, producing a progressive upward drift in apparent resting [Ca²⁺]ᵢ and loss of signal over time scales as short as tens of minutes [1][2]. Co-administration of anion transport inhibitors such as probenecid (2.5 mM) can partially mitigate this leakage, but introduces additional experimental variables and potential off-target effects, and does not fully eliminate compartmentalization [3]. In aggregating cell systems such as platelets, Fura-2 extrusion is so severe that it quantitatively distorts vWf-induced calcium signals, leading to erroneous attribution of calcium influx mechanisms [4]. The following section presents the quantitative evidence demonstrating that Fura-PE3 addresses these specific failure modes.

Fura-PE3 vs. Fura-2: Head-to-Head Quantitative Differentiation Data for Procurement Decisions


Fura-PE3 Extrudes from Human Platelets at 0.2% per Minute—Orders of Magnitude Slower than Fura-2

In a direct head-to-head comparison using human platelets, Fura-PE3 exhibited an extrusion rate of 0.2% per minute, which the authors explicitly describe as 'much slower' than the extrusion rate observed for Fura-2 under identical conditions [1]. The zwitterionic nature of Fura-PE3—conferred by an ionizable tertiary amine in the piperazine-containing side chain—renders it a poor substrate for the organic anion transporters that actively pump polycarboxylate indicators such as Fura-2 out of the cytosol [2]. This quantitative difference in extrusion rate eliminated the artifactual [Ca²⁺]ᵢ drift that had systematically distorted prior platelet calcium measurements made with Fura-2 [1].

platelet calcium signaling ratiometric calcium imaging indicator extrusion rate

Cells Loaded with Fura-PE3 Remain Brightly Fluorescent and Calcium-Responsive for Hours, in Contrast to Fura-2

The seminal characterization study by Vorndran et al. (1995) reports that cells loaded with Fura-PE3 'remain brightly loaded and responsive to changes in concentration of cytosolic free calcium for hours,' whereas parallel experiments with Fura-2 resulted in rapid loss of cytosolic fluorescence due to leakage and compartmentalization into perinuclear vesicles [1]. This finding has been corroborated in multiple independent experimental systems: bovine platelets loaded with Fura-PE3/AM for 3–4 hours retained robust collagen-induced calcium responses [2]; mouse oocytes loaded with Fura-PE3 enabled monitoring of fertilization-induced calcium oscillations over extended periods [3]; and detrusor smooth muscle strips loaded with Fura-PE3/AM for 3–5 hours permitted simultaneous recording of membrane potential and calcium transients [4].

long-term calcium imaging cytosolic dye retention fluorescence signal stability

Fura-PE3 Calcium Kd (146 nM) Is Essentially Identical to Fura-2 (145 nM), Enabling Direct Protocol Transfer Without Recalibration of Affinity-Dependent Parameters

The calcium dissociation constant of Fura-PE3 has been independently determined as 146 nM (Milner et al. 1998, in platelet studies) and 145 nM (multiple vendor technical specifications including MedChemExpress and Ion Biosciences/Stratech) [1]. This is numerically indistinguishable from the widely accepted Fura-2 Kd of approximately 145 nM measured at 22°C in pH 7.2 buffer (Biotium, VWR, and other authoritative sources) . The Vorndran et al. (1995) paper explicitly notes that PE3 exhibits 'a slightly lower calcium affinity compared to fura-2,' but the difference is so small as to be operationally negligible for ratiometric calibration [2]. Both indicators employ the identical Grynkiewicz equation for ratio-to-[Ca²⁺] conversion using the same 340/380 nm excitation ratio [1][2].

calcium dissociation constant Kd equivalence ratiometric indicator calibration

Fura-PE3 Resists Organellar Compartmentalization that Plagues Fura-2 Measurements in Multiple Cell Types

Fura-2 is well-documented to undergo progressive sequestration into intracellular organelles—particularly mitochondria, acidic vesicles, and the vacuole in plant cells—producing punctate fluorescence patterns and a non-ratiometric signal component that invalidates calibration [1]. The zwitterionic character of Fura-PE3 fundamentally alters its interaction with intracellular transport machinery: whereas Fura-2 is actively transported into the vacuole of Tradescantia cells within minutes, the zwitterionic indicator rhod-2 (which carries a positive charge) resists this translocation, and Fura-PE3 was rationally designed based on this observation to incorporate an ionizable amine that produces a net-neutral zwitterion at physiological pH [1][2]. The patent disclosure explicitly states that 'all the zwitterionic calcium indicators reported herein resist leakage and compartmentalization' [2]. In PTK1 cells—a cell line in which Fura-2/AM loading consistently fails due to rapid compartmentalization—Fura-PE3 achieves uniform cytosolic distribution [1].

dye compartmentalization mitochondrial sequestration cytosolic localization fidelity

Fura-PE3 Enabled the First Reliable vWf-Induced Platelet Calcium Measurements, Correcting a Decade of Artifactual Data from Fura-2 Studies

Prior to the introduction of Fura-PE3, measurements of vWf-induced platelet calcium signals using Fura-2 had produced systematically distorted results that led to the incorrect conclusion that vWf-GpIb binding triggers calcium influx through plasma membrane channels [1]. The Milner et al. (1998) study demonstrated that two artifacts—Fura-2 extrusion and settling of platelet aggregates below the fluorometer detection zone—had jointly corrupted earlier measurements. By employing Fura-PE3 (0.2%/min extrusion rate) combined with a novel stirring design, the authors established that the vWf-induced calcium signal is in fact a transient increase arising after a significant lag phase, followed by a decline to near-resting levels, and that this signal occurs even in the absence of extracellular calcium—a finding that fundamentally revised the mechanistic understanding of vWf-GpIb signaling [1]. The authors explicitly state that data from earlier Fura-2-based studies 'were severely distorted by indicator extrusion and loss of platelet aggregates' [1].

von Willebrand factor platelet aggregation assay calcium signaling artifact correction

Fura-PE3/AM Loading Requires Optimized Conditions (1–2 µM, pH 6.7) Due to Higher Crystallization Tendency vs. Fura-2/AM—A Practical Consideration for Protocol Design

A practical differentiation relevant to daily laboratory workflow is that the acetoxymethyl (AM) ester of Fura-PE3 exhibits a greater tendency to crystallize or precipitate from aqueous solution compared to Fura-2/AM, which can reduce loading efficiency or produce cells with attached dye particles if used at excessive concentrations [1]. The original characterization paper reports that extensive optimization identified loading with 1–2 µM Fura-PE3/AM for 1–2 hours at slightly acidic pH (6.7) as the protocol yielding best results in T cell lines [1]. Higher AM ester concentrations led to particulate dye adhering to cell surfaces [1]. In contrast, standard Fura-2/AM loading protocols typically employ 2–5 µM at pH 7.2–7.4 without requiring pH adjustment. This distinction is minor but operationally consequential for laboratories transitioning from Fura-2 to Fura-PE3.

AM ester loading protocol dye precipitation cell loading optimization

Fura-PE3 Application Scenarios: Where Leak-Resistant Ratiometric Calcium Detection Delivers Decisive Advantage


Platelet Calcium Signaling in Aggregating Cell Suspensions

The 0.2%/min extrusion rate of Fura-PE3 makes it the only ratiometric calcium indicator capable of delivering undistorted [Ca²⁺]ᵢ measurements in aggregating platelet preparations, where Fura-2 extrusion produces severe artifacts that historically led to erroneous mechanistic conclusions about vWf-GpIb signaling [1]. This application is directly validated by Milner et al. (1998), who demonstrated that Fura-PE3 revealed the true transient nature and intracellular-store-dependence of the vWf-induced platelet calcium signal—findings that had been completely obscured in prior Fura-2-based studies [1]. Collagen-induced platelet calcium mobilization has also been successfully characterized using Fura-PE3/AM in both human and bovine platelets, including comparative studies of normal vs. Chediak-Higashi syndrome platelets [2].

Long-Term Calcium Imaging in Smooth Muscle Physiology and Pharmacology

Fura-PE3 has been extensively validated in smooth muscle preparations requiring simultaneous recording of membrane potential and intracellular calcium over extended periods. Detrusor smooth muscle strips loaded with 5 µM Fura-PE3/AM for 3–5 hours have enabled the correlation of spontaneous electrical activity with calcium transients, the characterization of β-adrenergic modulation by isoproterenol, and the dissection of T-type calcium channel contributions using Ni²⁺ [1][2]. The extended retention is essential in these preparations because smooth muscle loading and equilibration are inherently slow processes, and Fura-2 leakage during the measurement period would confound pharmacological dose-response analyses.

Calcium Homeostasis Studies in Dystrophic Muscle and Other Disease Models Requiring Stable Baseline Measurements

Fura-PE3 was used to demonstrate that lipofection-mediated dystrophin gene transfer into mdx myotubes (a Duchenne muscular dystrophy model) significantly lowers resting intracellular free calcium and reduces calcium leak channel open probability to levels comparable to normal myotubes [1]. The stable baseline afforded by Fura-PE3's low leakage was critical for detecting the relatively modest differences in resting [Ca²⁺]ᵢ between dystrophin-positive and dystrophin-negative myotubes—differences that would likely be obscured by the progressive baseline drift characteristic of Fura-2 in long-duration microfluorimetry experiments. A subsequent study using carefully calibrated Fura-PE3/AM confirmed elevated resting [Ca²⁺]ᵢ in dystrophic mdx myotubes and demonstrated that chronic tetrodotoxin application reduced resting calcium, linking elevated calcium to prior contractile activity [2].

Mouse Oocyte Fertilization Calcium Oscillation Monitoring

Fura-PE3/AM has been successfully employed for monitoring fertilization-induced calcium oscillations in mouse oocytes, where the extended duration of the oscillatory response (often persisting for several hours post-fertilization) exceeds the usable window of Fura-2 without transport inhibitors [1]. Studies examining the effects of post-ovulatory aging on calcium oscillation patterns have relied on Fura-PE3 to distinguish waveform changes (amplitude and frequency alterations) between aged and fresh oocytes, providing insights into age-related declines in oocyte quality [1]. The AM ester loading approach is specifically noted as the preferred method for mouse eggs, as it avoids the mechanical trauma of microinjection required for dextran-conjugated indicators [2].

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